4-Chloro-3-methylthiophenol

Overview

Description

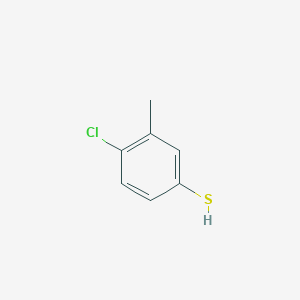

4-Chloro-3-methylthiophenol is an organic compound with the molecular formula C(_7)H(_7)ClS It is a derivative of thiophenol, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation, but this is speculative and would need to be confirmed by further studies.

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylthiophenol can be synthesized through several methods. One common synthetic route involves the chlorination of 3-methylthiophenol. This reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride (SOCl(_2)) under controlled conditions to ensure selective chlorination at the desired position.

Another method involves the use of 3-methylphenol (m-cresol) as a starting material. This compound undergoes a series of reactions, including sulfonation, reduction, and chlorination, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylthiophenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)).

Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or alkoxides replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4)), and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Substitution: Amines, alkoxides, and other nucleophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methylthiophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.

Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with antimicrobial or anticancer properties.

Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

4-Chlorothiophenol: Similar structure but lacks the methyl group at the third position.

3-Methylthiophenol: Similar structure but lacks the chlorine atom at the fourth position.

4-Chloro-3-methylphenol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness

4-Chloro-3-methylthiophenol is unique due to the presence of both a chlorine atom and a methyl group on the thiophenol ring. This combination of substituents influences its reactivity and properties, making it distinct from other thiophenol derivatives. The chlorine atom increases its electrophilicity, while the methyl group can affect its steric and electronic properties, leading to unique reactivity patterns and applications.

Biological Activity

4-Chloro-3-methylthiophenol, also known as p-chloro-m-cresol, is a phenolic compound with significant biological activity. It is primarily recognized for its antimicrobial properties and its applications in various industrial and pharmaceutical contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Chemical Formula : C7H7ClOS

- Molecular Weight : 178.64 g/mol

- CAS Number : 59-50-7

The biological activity of this compound is largely attributed to its ability to disrupt microbial cell membranes and induce cytoplasmic leakage. This mechanism leads to the following effects:

- Cytoplasmic Leakage : The compound causes the release of potassium and phosphate ions from bacterial cells, disrupting membrane integrity and leading to cell death .

- Oxidative Stress Induction : It can generate reactive oxygen species (ROS) that further damage cellular components, including DNA and proteins .

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Key findings include:

- Bactericidal Efficacy : Studies have shown that it is effective at concentrations as low as 0.2% in hand sanitizers, demonstrating rapid bactericidal activity within 60 seconds .

- Fungal Inhibition : The compound also demonstrates antifungal properties, making it suitable for use in topical antifungal treatments .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen Type | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive bacteria | Staphylococcus aureus | 0.1% |

| Gram-negative bacteria | Escherichia coli | 0.2% |

| Fungi | Candida albicans | 0.5% |

Toxicological Profile

While this compound is effective as an antimicrobial agent, it also poses certain health risks upon exposure:

- Short-term Effects : Skin contact may lead to irritation, redness, and swelling. Inhalation can cause dizziness and respiratory distress .

- Long-term Exposure Risks : Chronic exposure has been associated with decreased adrenal gland weights in animal studies, indicating potential endocrine disruption .

Case Studies

Several case studies illustrate the practical applications and implications of using this compound in various fields:

-

Case Study on Dermal Absorption :

A study investigated the dermal penetration of this compound from metal working fluids. The results indicated significant absorption rates, emphasizing the need for protective measures during handling . -

Industrial Application in Antiseptics :

The compound has been incorporated into antiseptic formulations due to its rapid action against pathogens. Clinical trials demonstrated its effectiveness in reducing bacterial load in wound care settings . -

Environmental Impact Assessment :

An assessment highlighted the biodegradation pathways of this compound in natural environments, suggesting that while it is effective as a disinfectant, its persistence poses risks to aquatic ecosystems .

Properties

IUPAC Name |

4-chloro-3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKWCYVLTDUGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938040 | |

| Record name | 4-Chloro-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-00-6 | |

| Record name | 4-Chloro-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.